molecular formula C20H22N2O4 B2616697 2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922886-00-8

2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No. B2616697
CAS RN: 922886-00-8
M. Wt: 354.406
InChI Key: NMPZVDMXVFJAEJ-UHFFFAOYSA-N
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Description

This compound is a derivative of piracetam and a positive allosteric modulator of the sigma-1 receptor . It differs from phenylpiracetam by having a methyl group . The (4R,5S) stereoisomer of this compound, known as E1R, has been shown to have the greatest effect on the modulation of the sigma-1 receptor .


Molecular Structure Analysis

The molecular structure of this compound has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The molecular formula is C20H22N2O4.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

A study by Qutob et al. (2022) reviewed the degradation of acetaminophen (an acetamide derivative) by advanced oxidation processes (AOPs), highlighting pathways, by-products, biotoxicity, and the application of density functional theory for predicting reactive sites. This research application demonstrates the environmental and water treatment relevance of studying acetamide derivatives, focusing on degradation mechanisms and the impact of by-products on ecosystems Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12, 18373-18396..

Pharmacological and Toxicological Reviews

Research on acetaminophen metabolism and its genetic differences (Zhao & Pickering, 2011) reflects the pharmacological interest in understanding how acetamide derivatives are metabolized and the implications for toxicity and therapeutic efficacy. This type of study is crucial for drug development and safety assessment Zhao, L.-Z., & Pickering, G. (2011). Paracetamol metabolism and related genetic differences. Drug Metabolism Reviews, 43, 41-52..

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its derivatives has been explored by Veinberg et al. (2015), indicating how the configuration of stereocenters in acetamide derivatives influences their biological properties. This research is relevant for the development of more effective central nervous system agents, showcasing the importance of stereochemistry in enhancing pharmacological profiles Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M. (2015). Stereochemistry of phenylpiracetam and its methyl derivative: improvement of the pharmacological profile. Chemistry of Heterocyclic Compounds, 51, 601-606..

Mechanism of Action

This compound acts as a positive allosteric modulator of the sigma-1 receptor . The sigma-1 receptor is a protein in the central nervous system that regulates Ca2+ ion influx from the endoplasmic reticulum to the mitochondria .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-12-15(9-10-16(14)22-11-5-8-20(22)24)21-19(23)13-26-18-7-4-3-6-17(18)25-2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPZVDMXVFJAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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